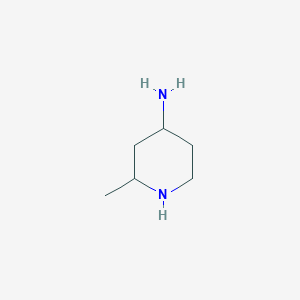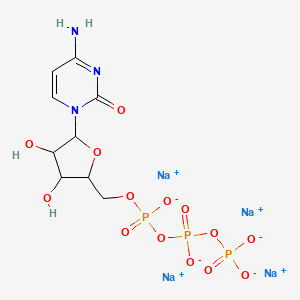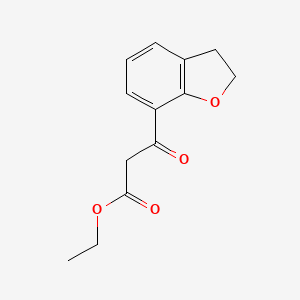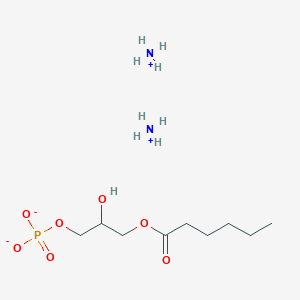
2-Methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-Methylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the amination of 2-Methylpiperidine using ammonia or amines under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes are used to facilitate the amination process. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the methyl group at the 2-position.
2-Methylpiperidine: Similar to 2-Methylpiperidin-4-amine but without the amine group at the 4-position.
4-Methylpiperidine: A structural isomer with the methyl group at the 4-position instead of the 2-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 2-position and an amine group at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ROCOIOKGIYJZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)









![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

